2-Chloropropan-1-amine

Description

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of 2-chloropropan-1-amine in modern organic synthesis lies in its capacity to participate in a variety of chemical transformations. The presence of a chlorine atom, a good leaving group, and an amine group on the same propane (B168953) backbone allows for its use in the construction of nitrogen-containing compounds. newtopchem.com It serves as a key intermediate in the synthesis of various organic molecules. guidechem.com

In research, it is utilized as a chlorinating agent and is involved in the production of other chemicals like acrylamides and polyacrylamides. biosynth.com Its reactivity allows for the formation of aziridines, which can be further cyclized and alkylated to create compounds with specific properties. biosynth.com The active chlorine atom readily reacts with aromatic and fatty amines, leading to the formation of corresponding amine derivatives. guidechem.com

Overview of Principal Research Trajectories Related to this compound

Current research involving this compound and its derivatives primarily follows several key trajectories:

Synthesis of Heterocyclic Compounds: A significant area of research focuses on using this compound derivatives to synthesize heterocyclic structures. For instance, the reaction of its derivatives with other reagents can lead to the formation of piperazine-based compounds, which are core structures in many biologically active molecules.

Investigation of Reaction Mechanisms: The unique structure of haloamines like this compound makes them excellent models for studying reaction mechanisms. Research has delved into understanding neighboring group participation, where the amine group influences the reactivity of the carbon-chlorine bond, often leading to rearrangements.

Development of Novel Synthetic Methodologies: Researchers are continuously exploring new and more efficient ways to synthesize and utilize this compound and its analogs. This includes the development of stereoselective synthesis techniques to obtain specific enantiomers, which is crucial for applications in medicinal chemistry. vulcanchem.com For example, research into the synthesis of (R)-1-Dimethylamino-2-chloropropane, a derivative, highlights the importance of stereochemistry in producing compounds with specific biological activities. vulcanchem.com

Structural Features and Stereochemical Considerations

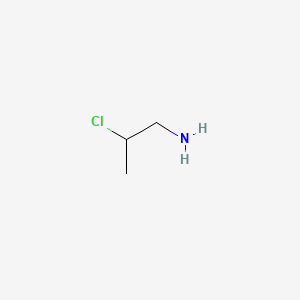

The structure of this compound (C₃H₈ClN) consists of a three-carbon propane chain with a chlorine atom attached to the second carbon and an amine group attached to the first carbon. nih.gov This arrangement results in a chiral center at the second carbon atom, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-chloropropan-1-amine and (S)-2-chloropropan-1-amine.

The stereochemistry of this compound and its derivatives is a critical consideration in synthesis and reactivity studies. The spatial arrangement of the atoms can significantly influence the outcome of a reaction and the properties of the resulting product. For instance, in the synthesis of methadone analogs, the stereochemistry of the precursor, (R)-1-dimethylamino-2-chloropropane, is crucial for the desired pharmacological activity. vulcanchem.com The specific conformation of the enantiomer can enhance its stability and reactivity in synthetic pathways. vulcanchem.com

The hydrochloride salt of this compound is also commonly used in research. biosynth.comchemscene.comnih.gov

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₈ClN |

| Molecular Weight | 93.55 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 14753-25-4 nih.govbldpharm.com |

| Canonical SMILES | CC(CN)Cl lookchem.com |

| InChIKey | ALURCNQKQFMOPI-UHFFFAOYSA-N nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloropropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c1-3(4)2-5/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALURCNQKQFMOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276402, DTXSID60903785 | |

| Record name | 2-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4532 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14753-25-4 | |

| Record name | 2-chloropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloropropan 1 Amine and Its Derivatives

Direct Synthesis Pathways to 2-Chloropropan-1-amine

Direct synthesis focuses on creating the racemic form of this compound through straightforward chemical transformations. These methods are often valued for their efficiency and scalability.

Amination reactions are a fundamental approach for introducing an amine group into a molecule. In the context of this compound synthesis, this typically involves the reaction of a propane (B168953) backbone, already possessing the necessary chlorine atom at the second carbon, with an ammonia (B1221849) source.

One common strategy is the SN2 alkylation of ammonia. pressbooks.pub This method uses a precursor like 1,2-dichloropropane (B32752), where ammonia acts as a nucleophile to displace one of the chlorine atoms. The primary challenge in this approach is controlling the selectivity of the reaction. Ammonia can react multiple times with the alkyl halide, leading to the formation of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. pressbooks.publibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used.

Table 1: Amination Strategies for Primary Amine Synthesis

| Method | Description | Common Reducing Agents |

|---|---|---|

| Reductive Amination | This two-part process begins with the nucleophilic addition of ammonia to an aldehyde or ketone to form an imine, which is then reduced to an amine. libretexts.orglibretexts.org | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), H₂ over Nickel catalyst. libretexts.orglibretexts.org |

| Gabriel Synthesis | This method involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to yield a primary amine. It is an effective way to avoid overalkylation. libretexts.orglibretexts.org | N/A |

| Azide (B81097) Reduction | An SN2 reaction between an alkyl halide and sodium azide produces an alkyl azide. The subsequent reduction of the azide, often with LiAlH₄, yields the primary amine. libretexts.org | Lithium aluminum hydride (LiAlH₄). libretexts.org |

The synthesis of this compound can also be achieved by starting with other functionalized propane derivatives. These strategies rely on converting existing functional groups into the desired amine and chloro groups.

Key precursors for these synthetic routes include:

2-Amino-1-propanol: This commercially available starting material can be converted to the target compound. The hydroxyl group can be substituted with a chlorine atom using a variety of chlorinating agents, such as thionyl chloride (SOCl₂) or hydrochloric acid.

1-Chloro-2-propanol and 2-Chloro-1-propanol: These isomers serve as valuable precursors. For 1-Chloro-2-propanol, the hydroxyl group can be converted to an amine, often via a two-step process involving activation of the alcohol (e.g., conversion to a tosylate) followed by nucleophilic substitution with an amine source. For 2-Chloro-1-propanol, the primary alcohol can be converted to an amine through methods like the Mitsunobu reaction or by first converting it to a good leaving group and then reacting with ammonia.

2-Methylaziridine (B133172): The ring-opening of this aziridine (B145994) with a chloride source like hydrochloric acid can yield this compound. chemsrc.com The regioselectivity of the ring-opening is a critical factor in this approach.

Enantioselective and Stereoselective Synthesis of Chiral this compound Analogues

Creating specific stereoisomers of this compound analogues is crucial, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. nih.govresearchgate.net

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for producing enantiomerically pure amines. nih.govsemanticscholar.org Enzymes operate under mild conditions and often exhibit high enantioselectivity. nih.gov

Key biocatalytic strategies include:

Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. nottingham.ac.uk

Asymmetric Synthesis: Transaminases (TAs) are a class of enzymes that can synthesize chiral amines from prochiral ketones. nottingham.ac.uk By selecting an appropriate (R)- or (S)-selective transaminase, a specific enantiomer of the target amine can be produced with high enantiomeric excess. nottingham.ac.uk

Reductive Aminases: These enzymes, coupled with a reducing agent, can convert ketones directly into chiral amines. whiterose.ac.uk

Table 2: Biocatalytic Methods for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Advantage |

|---|---|---|

| Lipases | Enantioselective acylation (Kinetic Resolution) | High enantioselectivity for certain substrates. nottingham.ac.uk |

| Transaminases (TAs) | Asymmetric synthesis from prochiral ketones | Can achieve high yields and enantiomeric excesses approaching 100%. semanticscholar.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of prochiral ketones | Offers a direct route from ketones to chiral amines. mecp2024.com |

Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. This can be achieved using chiral auxiliaries, catalysts, or starting materials from the "chiral pool."

Chiral Auxiliaries: A well-established method involves the use of a chiral auxiliary, such as tert-butanesulfinamide developed by Ellman. yale.eduyale.edu This auxiliary can be condensed with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent reduction or addition of a nucleophile proceeds with high diastereoselectivity, and the auxiliary can then be cleaved to afford the chiral amine. yale.edu

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For instance, the asymmetric protonation of a catalytically generated prochiral chloroenamine using a chiral Brønsted acid can produce chiral vicinal chloroamines with high enantioselectivity. nih.gov This method allows for the simultaneous formation of a new C-N bond and a chlorine-substituted stereocenter. nih.gov

Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For example, a chiral amino acid like alanine (B10760859) could potentially be converted through a series of stereoretentive reactions into a chiral this compound analogue.

When a molecule contains more than one stereocenter, diastereoselective synthesis is employed to control the relative configuration between them.

An example of a diastereoselective approach can be seen in the reduction of a chiral ketone. For instance, the reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester was carried out using various microbial strains. nih.gov Strains of Rhodococcus were able to produce the (1S,2R) diastereomer with greater than 98% purity and an enantiomeric excess of 99.4%. nih.gov This highlights how a biocatalyst can selectively reduce a ketone to a specific diastereomeric alcohol, a strategy that can be adapted for the synthesis of complex chloroamine analogues. nih.gov Chemical methods can also achieve diastereoselectivity through the use of bulky reducing agents or chelating metals that direct the approach of the reducing agent.

Mechanistic Investigations of this compound Formation

The synthesis of this compound can be achieved through various synthetic routes, each involving distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing the yield and purity of the desired product. This section delves into the elucidation of reaction pathways, the nature of transition states in key chlorination-amination processes, and the influence of catalysts and reaction conditions on the underlying synthetic mechanisms.

Elucidation of Reaction Pathways and Transition States in Chlorination-Amination Processes

The formation of this compound often proceeds via nucleophilic substitution or ring-opening reactions. The specific pathway and the structure of the transition state depend on the chosen precursors and reagents.

One common synthetic approach involves the reaction of 1-aminopropan-2-ol (B43004) with a chlorinating agent, such as thionyl chloride (SOCl₂). The mechanism of this transformation has been a subject of computational and experimental studies for analogous β-amino alcohols. The reaction is believed to proceed through the formation of a chlorosulfite intermediate. The initial step involves the nucleophilic attack of the hydroxyl group of 1-aminopropan-2-ol on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. The neighboring amino group can play a significant role in this process, potentially influencing the stereochemical outcome. The subsequent step involves an intramolecular nucleophilic attack by the chloride ion on the carbon atom bearing the chlorosulfite group. This proceeds via an S(_N)2 mechanism, resulting in the inversion of configuration at that carbon center. The transition state for this step is characterized by a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the incoming chloride and the departing chlorosulfite group in apical positions.

Another viable pathway is the ring-opening of 2-methylaziridine with a source of hydrogen chloride. This reaction is typically acid-catalyzed. The aziridine nitrogen is first protonated by HCl, forming a highly strained and electrophilic aziridinium (B1262131) ion. The chloride ion then acts as a nucleophile, attacking one of the ring carbons. In the case of 2-methylaziridine, the attack can occur at either the primary (C1) or the secondary (C2) carbon. The regioselectivity of this ring-opening is sensitive to the reaction conditions and the nature of the nucleophile. Under acidic conditions, the reaction tends to follow an S(_N)2-like mechanism, where the nucleophile attacks the less substituted carbon, leading to the formation of this compound. The transition state involves the simultaneous breaking of the C-N bond and the formation of the C-Cl bond, with the chloride ion approaching from the backside relative to the nitrogen atom.

A third route involves the direct amination of 1,2-dichloropropane with ammonia. This reaction is a classical example of a nucleophilic substitution reaction, proceeding via an S(_N)2 mechanism. masterorganicchemistry.comchemguide.co.uk Ammonia, acting as the nucleophile, attacks one of the electrophilic carbon atoms of 1,2-dichloropropane. Given that there is a primary and a secondary carbon-chlorine bond, the reaction can potentially yield two isomers: 1-amino-2-chloropropane and 2-amino-1-chloropropane. The S(_N)2 reaction is sensitive to steric hindrance, and therefore, the attack is generally favored at the less hindered primary carbon atom. However, the electronic effects of the adjacent chlorine atom can also influence the reactivity. The transition state for the S(_N)2 attack is characterized by a five-coordinate carbon atom with the incoming ammonia molecule and the departing chloride ion occupying apical positions in a trigonal bipyramidal arrangement. masterorganicchemistry.comyoutube.com

| Reaction Pathway | Key Intermediates | Nature of Transition State |

| Chlorination of 1-aminopropan-2-ol with SOCl₂ | Chlorosulfite ester | Trigonal bipyramidal at the carbon undergoing substitution |

| Ring-opening of 2-methylaziridine with HCl | Aziridinium ion | S(_N)2-like, with nucleophilic attack at the less hindered carbon |

| Amination of 1,2-dichloropropane with NH₃ | None (concerted reaction) | Trigonal bipyramidal at the site of nucleophilic attack |

Influence of Catalysts and Reaction Conditions on Synthetic Mechanisms

The mechanistic pathways leading to this compound are significantly influenced by the choice of catalysts and the specific reaction conditions employed.

In the synthesis from 1-aminopropan-2-ol using thionyl chloride, the presence of a base, such as pyridine (B92270), can alter the reaction mechanism. wikipedia.org The base can deprotonate the intermediate formed after the initial attack of the alcohol on thionyl chloride, influencing the subsequent nucleophilic substitution. In the absence of a base, the reaction can proceed with retention of configuration via an S(_N)i (internal nucleophilic substitution) mechanism, where the chloride is delivered from the chlorosulfite intermediate. However, the presence of a base like pyridine can lead to the formation of a pyridinium (B92312) chloride ion pair, and the free chloride ion can then attack via a standard S(_N)2 pathway, resulting in inversion of configuration.

For the ring-opening of 2-methylaziridine, the use of a Lewis acid catalyst can enhance the rate of reaction by further polarizing the C-N bonds of the aziridinium ion, making the ring more susceptible to nucleophilic attack. The choice of solvent also plays a critical role. Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its nucleophilicity. rsc.org Theoretical studies on analogous systems have shown that solvent molecules can form hydrogen bonds with the aziridine, influencing the orbital distributions and thereby directing the regioselectivity of the ring-opening. rsc.org

In the amination of 1,2-dichloropropane, the reaction conditions are crucial for controlling the product distribution. The use of a large excess of ammonia is necessary to minimize the subsequent reaction of the initially formed this compound with another molecule of 1,2-dichloropropane, which would lead to the formation of secondary and tertiary amines. chemguide.co.uk Temperature is another critical parameter; higher temperatures generally favor the rate of reaction but can also promote side reactions such as elimination to form alkenes. The choice of solvent can also impact the reaction rate and selectivity.

| Synthetic Route | Catalyst/Condition | Effect on Mechanism and Outcome |

| Chlorination of 1-aminopropan-2-ol | Pyridine (base) | Promotes S(_N)2 mechanism, leading to inversion of configuration. |

| Ring-opening of 2-methylaziridine | Lewis Acid | Enhances the electrophilicity of the aziridinium ion, increasing the reaction rate. |

| Ring-opening of 2-methylaziridine | Polar aprotic solvent | Increases the nucleophilicity of the chloride ion, favoring the S(_N)2 pathway. |

| Amination of 1,2-dichloropropane | Excess Ammonia | Minimizes the formation of poly-aminated byproducts. |

| Amination of 1,2-dichloropropane | Temperature | Affects the rate of substitution versus elimination side reactions. |

Reactivity and Advanced Chemical Transformations of 2 Chloropropan 1 Amine

Nucleophilic Substitution Reactions Involving the Halide Moiety of 2-Chloropropan-1-amine

The chlorine atom in this compound is attached to a secondary carbon, making it susceptible to nucleophilic substitution reactions. sydney.edu.au The electron-withdrawing nature of the chlorine atom creates a partial positive charge on the carbon atom, rendering it an electrophilic site for attack by nucleophiles. ncert.nic.in These reactions involve the replacement of the chloride ion, which is a good leaving group, by a variety of nucleophilic reagents.

A range of nucleophiles can react with this compound to form new carbon-nucleophile bonds. The reaction typically proceeds via an Sɴ2 mechanism, although Sɴ1 pathways can be relevant under certain conditions. study.com The choice of nucleophile determines the final product, allowing for the introduction of diverse functional groups.

Common intermolecular substitution reactions include:

Hydrolysis: Reaction with water or hydroxide (B78521) ions (OH⁻) as the nucleophile displaces the chloride to form 1-amino-2-propanol. This reaction is analogous to the hydrolysis of other secondary haloalkanes like 2-chloropropane. brainly.comquora.com

Cyanation: Treatment with cyanide salts, such as sodium or potassium cyanide (NaCN or KCN), in a polar aprotic solvent results in the substitution of chlorine with a cyano (-CN) group, yielding 3-aminobutanenitrile. gauthmath.comchemguide.co.uk This reaction is a valuable method for carbon chain extension.

Azidation: The azide (B81097) ion (N₃⁻) is a highly effective nucleophile that readily displaces the chloride to form 1-amino-2-azidopropane. masterorganicchemistry.commasterorganicchemistry.com The resulting organic azide serves as a versatile intermediate, which can be subsequently reduced to afford 1,2-diaminopropane (B80664). masterorganicchemistry.com

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 1-Amino-2-propanol | Hydrolysis |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | 3-Aminobutanenitrile | Cyanation |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-Amino-2-azidopropane | Azidation |

The presence of both a nucleophile (the amine group) and an electrophilic center (the carbon-chlorine bond) within the same molecule allows this compound to undergo intramolecular reactions. These cyclization processes are highly efficient due to the proximity of the reacting groups.

The most prominent intramolecular reaction of this compound is its cyclization to form 2-methylaziridine (B133172). nih.gov This transformation occurs via an intramolecular nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing the chlorine atom, displacing the chloride ion. The reaction is typically facilitated by a base, such as sodium hydroxide, which deprotonates the intermediate ammonium (B1175870) salt to yield the neutral aziridine (B145994) ring. nih.gov This process is a classic example of the Wenker synthesis for aziridines, starting from a β-amino alcohol precursor which is converted to a haloamine in situ. chemicalbook.com The inherent strain in the three-membered aziridine ring makes it a highly reactive and valuable intermediate in organic synthesis.

Direct intramolecular cyclization of this compound to form larger nitrogen-containing heterocycles such as pyrrolidines (five-membered rings) or piperidines (six-membered rings) is not feasible. The three-carbon backbone of the molecule is too short to allow for the formation of these larger ring structures through a simple intramolecular substitution reaction. The synthesis of such heterocycles requires starting materials with longer carbon chains, for instance, by reacting primary amines with appropriate alkyl dihalides.

Intramolecular Cyclization Processes

Amine-Based Reactions of this compound

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. docbrown.info This allows it to participate in reactions typical of primary amines, most notably alkylation.

The nitrogen atom of this compound can act as a nucleophile and react with alkylating agents, such as alkyl halides (R-X), in a process known as N-alkylation. wikipedia.orgyoutube.com This reaction proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. masterorganicchemistry.com

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation. quora.com The product of the initial reaction is a secondary amine, which is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Consequently, it can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine. This tertiary amine can be further alkylated to produce a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This cascade of reactions can result in a mixture of primary, secondary, tertiary, and quaternary ammonium products, making it difficult to selectively synthesize the mono-alkylated product. libretexts.org To favor the formation of the secondary amine, a large excess of the initial primary amine is often employed. libretexts.org

| Reactant | Product Stage | Product Structure |

|---|---|---|

| This compound (Primary Amine) + R-X | Secondary Amine | CH₃CH(Cl)CH₂NHR |

| Secondary Amine + R-X | Tertiary Amine | CH₃CH(Cl)CH₂NR₂ |

| Tertiary Amine + R-X | Quaternary Ammonium Salt | [CH₃CH(Cl)CH₂NR₃]⁺X⁻ |

Acylation Reactions to Form Amides

The primary amine functionality of this compound makes it a suitable substrate for acylation reactions, leading to the formation of N-(2-chloropropyl)amides. This transformation is a fundamental method for introducing an acyl group onto the nitrogen atom, thereby creating a stable amide bond. The most common methods for this synthesis involve the reaction of this compound with acylating agents such as acyl chlorides or carboxylic acid anhydrides. libretexts.orgfishersci.co.uk

The reaction with an acyl chloride, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base. fishersci.co.ukcommonorganicchemistry.com The base, such as triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the amide product. fishersci.co.uk The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. chemguide.co.uk

Alternatively, carboxylic acids can be used directly for amidation when activated by coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate the reaction by converting the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by this compound. fishersci.co.ukresearchgate.net Thionyl chloride can also be used to convert the carboxylic acid into an acyl chloride in situ, which then reacts with the amine. commonorganicchemistry.comrsc.org

These acylation reactions are versatile and can accommodate a wide range of acyl groups, allowing for the synthesis of a diverse library of N-(2-chloropropyl)amides. The reaction conditions can often be tuned to achieve high yields. rsc.org

| Acylating Agent | Reagent/Catalyst | Product | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | N-(2-chloropropyl)acetamide | Aprotic solvent (e.g., DCM), Room Temperature |

| Benzoyl Chloride | Pyridine | N-(2-chloropropyl)benzamide | Aprotic solvent, 0°C to Room Temperature |

| Acetic Anhydride | Base (e.g., Sodium acetate) | N-(2-chloropropyl)acetamide | Mild heating |

| Benzoic Acid | DCC (Dicyclohexylcarbodiimide) | N-(2-chloropropyl)benzamide | Aprotic solvent (e.g., DMF, DCM) |

Condensation Reactions and Imine Formation

The reaction is typically catalyzed by a mild acid. libretexts.orgyoutube.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. The resulting intermediate is a hemiaminal or carbinolamine. wikipedia.orgscienceinfo.com Subsequent protonation of the hydroxyl group of the hemiaminal turns it into a good leaving group (water). Elimination of water and deprotonation of the nitrogen atom leads to the formation of the carbon-nitrogen double bond characteristic of an imine. libretexts.orgyoutube.com

The pH of the reaction medium is a critical parameter. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. libretexts.org Conversely, if the pH is too high, there will be insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org The reaction is reversible and can be driven to completion by removing the water formed, for example, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.orgyoutube.com

| Carbonyl Compound | Catalyst | Product (Imine) | Key Feature |

|---|---|---|---|

| Benzaldehyde | Mild Acid (e.g., Acetic Acid) | (E)-N-benzylidene-2-chloropropan-1-amine | Formation of an aldimine |

| Acetone | Mild Acid (e.g., p-TsOH) | N-(propan-2-ylidene)-2-chloropropan-1-amine | Formation of a ketimine |

| Cyclohexanone | Mild Acid | N-cyclohexylidene-2-chloropropan-1-amine | Reaction with a cyclic ketone |

Elimination Reactions and Unsaturation Generation from this compound Derivatives

Dehydrohalogenation Pathways

This compound possesses a chlorine atom that can be removed along with a proton from an adjacent carbon atom in an elimination reaction known as dehydrohalogenation. wikipedia.org This reaction typically proceeds via an E2 (elimination, bimolecular) mechanism when treated with a strong, non-nucleophilic base in a solvent such as ethanol. vedantu.com The base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), while simultaneously, the chlorine atom departs as a chloride ion, leading to the formation of a double bond.

In the case of this compound, dehydrohalogenation would result in the formation of allylamine (B125299) (prop-2-en-1-amine). This transformation converts the saturated chloropropyl backbone into an unsaturated allyl group, a valuable synthon in organic chemistry. The reaction of alkyl halides with alcoholic potassium hydroxide is a classic method for achieving dehydrohalogenation. vedantu.com

Hofmann Elimination and Related Processes

While this compound itself does not directly undergo Hofmann elimination, its derivatives can. The Hofmann elimination is a characteristic reaction of quaternary ammonium salts, which are typically formed from amines. The process begins with the exhaustive methylation of the primary amine group of a this compound derivative using an excess of methyl iodide. chemistrysteps.comlibretexts.org This converts the amine into a quaternary ammonium iodide salt.

Treatment of this salt with silver oxide and water replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide. chemistrysteps.comwikipedia.org When this hydroxide salt is heated, it undergoes an E2 elimination reaction. libretexts.org The bulky quaternary ammonium group acts as the leaving group, and a hydroxide ion acts as the base, abstracting a β-proton. wikipedia.org A key feature of the Hofmann elimination is that it preferentially forms the least substituted alkene, a principle known as the Hofmann rule. wikipedia.org This is in contrast to Zaitsev's rule, which predicts the formation of the most substituted alkene. The steric bulk of the leaving group directs the base to abstract the most accessible, least sterically hindered proton. chemistrysteps.comwikipedia.org

For a derivative of this compound, this process would involve the formation of a quaternary ammonium salt, which upon heating with a base, would lead to an unsaturated product.

Catalytic Reactions Utilizing this compound or its Structural Motifs

Metal-Catalyzed Transformations (e.g., C-N bond formation)

The structural features of this compound, namely the primary amine and the secondary alkyl chloride, allow it to participate in various metal-catalyzed transformations. The amine group can be a substrate in C-N bond-forming cross-coupling reactions, which are powerful tools for synthesizing more complex amines and N-heterocycles. semanticscholar.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds between aryl halides/triflates and amines. researchgate.net While typically used to arylate amines, variations of this methodology could potentially involve the amine moiety of a this compound derivative.

Furthermore, the chloro-substituent in this compound can also be a handle for coupling reactions. Transition-metal catalysts, including those based on cobalt, nickel, or copper, have been shown to facilitate C-N bond formation between chloroarenes/chloroalkanes and various amine nucleophiles. researchgate.net In such a scenario, this compound could act as the electrophilic partner, reacting with another nucleophile to form a new C-N bond at the C-2 position, although this is generally less common for unactivated secondary alkyl chlorides. The primary amine group would likely require protection before such a reaction to prevent self-condensation or reaction with the catalyst.

These catalytic methods offer efficient pathways to construct complex molecular architectures from simple building blocks like this compound, providing access to compounds relevant in medicinal chemistry and materials science. semanticscholar.orgresearchgate.net

Organocatalytic Applications in Complex Chemical Systems

Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to accelerate chemical reactions. Amines, in particular, are a cornerstone of organocatalysis, participating in a variety of reaction mechanisms, including enamine and iminium ion catalysis. These pathways are fundamental to the construction of complex molecular architectures.

Despite the presence of a primary amine group, which is a common feature in many organocatalysts, there is a lack of specific documented instances of This compound being employed as an organocatalyst in the synthesis of complex chemical systems. The reactivity of the chloro-substituted amine could potentially be explored in bifunctional catalysis, where the amine and the chloro group participate in different catalytic roles. However, such applications have not been reported in the reviewed literature. The potential for intramolecular reactions or instability under certain catalytic conditions might limit its utility, though this remains speculative without dedicated studies.

Computational and Theoretical Studies on this compound Reactivity

Computational chemistry provides invaluable insights into the behavior of molecules, predicting their properties and reaction pathways. For a molecule like this compound, theoretical studies could elucidate its electronic structure, conformational preferences, and reactivity, guiding potential synthetic applications.

Density Functional Theory (DFT) Analyses of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations could provide a deep understanding of the reaction mechanisms involving this compound, mapping out the energy profiles of potential reaction pathways, and identifying transition states and intermediates.

A comprehensive search of scientific databases reveals no specific DFT studies focused on the reaction mechanisms and energetics of this compound. Such studies, were they to be conducted, could explore aspects like:

The energetics of its participation in nucleophilic substitution reactions, both at the amine and the chlorine-bearing carbon.

The mechanism of its potential role in organocatalytic cycles.

The following table illustrates the type of data that could be generated from DFT analyses, though it is important to reiterate that this is a hypothetical representation due to the absence of specific literature data for this compound.

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Proton Affinity (at N) | - | Energy released upon protonation of the amine group. |

| Bond Dissociation Energy (C-Cl) | - | Energy required to homolytically cleave the carbon-chlorine bond. |

| Activation Energy for SN2 reaction with a model nucleophile | - | The energy barrier for a nucleophile to displace the chloride ion. |

No specific literature data is available for these values for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into its behavior in different solvent environments, which is crucial for understanding its reactivity in solution.

There are currently no published studies that have employed molecular dynamics simulations to specifically investigate the intermolecular interactions and solvation effects of this compound. If such research were to be undertaken, it could focus on:

The structure of the solvation shell around the molecule in various solvents (e.g., water, methanol, acetonitrile).

The dynamics of hydrogen bonding between the amine group and solvent molecules.

The influence of the solvent on the conformational preferences of the molecule.

The table below presents a hypothetical summary of results that could be obtained from MD simulations.

| Property | Simulated System | Potential Findings |

| Radial Distribution Function g(r) of solvent around N atom | This compound in water | Characterization of the first solvation shell and hydrogen bonding patterns. |

| Mean Square Displacement (MSD) | This compound in methanol | Diffusion coefficient of the molecule in the solvent. |

| Potential of Mean Force (PMF) for dimerization | Two molecules of this compound in a non-polar solvent | The free energy profile of association and the stability of dimers. |

This table is illustrative as no specific MD simulation data for this compound is available in the literature.

Quantum Chemical Calculations for Conformational Analysis and Spectroscopic Predictions

Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, are essential for detailed conformational analysis and the prediction of spectroscopic properties.

A review of the literature indicates a lack of specific quantum chemical studies on the conformational analysis and spectroscopic prediction for this compound. Such calculations would be valuable for:

Identifying the most stable conformers of the molecule by rotating around the C-C and C-N bonds.

Calculating the relative energies of these conformers to determine their population at different temperatures.

Predicting spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis), which could aid in its experimental characterization.

Below is a hypothetical table summarizing the kind of data that quantum chemical calculations could provide.

| Computational Method | Property Predicted | Hypothetical Outcome |

| B3LYP/6-31G* | Relative Energies of Conformers | Identification of the global minimum energy structure and other low-energy conformers. |

| GIAO-DFT | ¹H and ¹³C NMR Chemical Shifts | Predicted chemical shifts to aid in the interpretation of experimental NMR spectra. |

| Frequency Calculation | IR Vibrational Frequencies | Prediction of characteristic IR absorption bands for functional group identification. |

The data in this table is for illustrative purposes only, as specific computational studies on this compound are not available.

2 Chloropropan 1 Amine As a Versatile Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Scaffolds and Chemical Libraries

2-Chloropropan-1-amine is a valuable building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. These libraries are instrumental in the discovery of new drug candidates and materials. The reactivity of the primary amine and the chloro group in this compound allows for its sequential or simultaneous reaction with various reactants, leading to the generation of a diverse set of molecules from a common intermediate.

The primary amine can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds, to introduce a wide range of substituents. Subsequently, the chloro group can be displaced by a plethora of nucleophiles, such as amines, thiols, and alkoxides, in a nucleophilic substitution reaction. This dual reactivity enables the generation of a matrix of compounds where different functionalities are systematically varied at two distinct points of the molecule. This approach is highly efficient for exploring a vast chemical space and identifying molecules with desired biological or material properties.

The following table illustrates the potential for diversity in a chemical library synthesized from this compound:

| Reagent for Amine Functionalization | Nucleophile for Chloro Group Displacement | Resulting Compound Class |

| Acid Chloride (R-COCl) | Secondary Amine (R'₂NH) | N-(2-chloropropyl)amide followed by N,N-disubstituted-1-aminopropan-2-amine |

| Aldehyde (R-CHO) then reduction | Thiol (R'-SH) | N-alkyl-2-chloropropan-1-amine followed by 2-(alkylthio)propan-1-amine |

| Isocyanate (R-NCO) | Alkoxide (R'-O⁻) | N-(2-chloropropyl)urea followed by 1-alkoxy-N-alkylpropan-2-amine |

Intermediate in Heterocyclic Chemistry for Novel Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a key precursor in the synthesis of various nitrogen-containing heterocycles.

One of the most significant applications of this compound in this context is its role as a precursor to 2-methylaziridine (B133172) . nih.gov Aziridines are three-membered heterocyclic rings containing a nitrogen atom. Due to their high ring strain, aziridines are highly reactive intermediates that can undergo ring-opening reactions with a variety of nucleophiles, making them valuable building blocks for the synthesis of more complex nitrogen-containing molecules. The intramolecular cyclization of this compound under basic conditions leads to the formation of 2-methylaziridine.

This in-situ generated or isolated 2-methylaziridine can then be used in a variety of synthetic transformations to produce a range of heterocyclic structures. For example, it can react with:

Amines: to yield 1,2-diaminopropane (B80664) derivatives, which are precursors to piperazines and other nitrogen-containing heterocycles.

Thiols: to produce aminothiols, which are important in the synthesis of thiazolidines and other sulfur-containing heterocycles.

Carbanions: to create carbon-carbon bonds and introduce alkyl or aryl groups, leading to the synthesis of substituted pyrrolidines and piperidines.

The versatility of the aziridine (B145994) ring system derived from this compound makes it a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in various fields.

Precursor for Advanced Polymer Monomers and Crosslinking Agents in Materials Science

In the realm of materials science, this compound holds potential as a precursor for the synthesis of specialized monomers and crosslinking agents. The bifunctionality of the molecule allows for its incorporation into polymer chains and for the creation of network structures.

While direct polymerization of this compound is not a common application, it can be chemically modified to produce monomers suitable for polymerization. For instance, the primary amine can be reacted with acrylic acid or methacrylic acid derivatives to form acrylamide (B121943) or methacrylamide (B166291) monomers. The presence of the chloro group in these monomers could then be utilized for post-polymerization modification or for crosslinking reactions.

Furthermore, this compound can serve as a building block for the synthesis of crosslinking agents. Crosslinking is a process that connects polymer chains, leading to the formation of a three-dimensional network, which enhances the mechanical strength, thermal stability, and chemical resistance of the material. By reacting this compound with molecules containing multiple reactive sites, such as di- or poly-isocyanates or epoxides, it is possible to create crosslinking agents with multiple reactive functionalities. These agents can then be used to cure a variety of polymer resins.

A potential application in this area is in the synthesis of dendrimers, which are highly branched, well-defined macromolecules. Poly(propylene imine) (PPI) dendrimers are a class of dendrimers that could theoretically utilize building blocks derived from this compound. The iterative reaction sequence of Michael addition of acrylonitrile (B1666552) to a primary amine followed by hydrogenation to the corresponding primary amine could be adapted to build these dendritic structures.

Application as a Key Intermediate in Fine Chemical Synthesis

The synthesis of fine chemicals, which are complex, pure chemical substances produced in limited quantities, often relies on the use of versatile and reactive intermediates. This compound fits this description and finds application as a key building block in the production of various fine chemicals, including pharmaceuticals and agrochemicals.

The presence of both a primary amine and a secondary alkyl chloride in the same molecule allows for a wide range of synthetic transformations. The amino group can be protected, allowing for selective reactions at the chloro-substituted carbon, or it can be used as a handle for further functionalization after the chloro group has been displaced.

In the pharmaceutical industry, many active pharmaceutical ingredients (APIs) are complex molecules that contain nitrogen atoms. Chloro-containing intermediates are frequently used in the synthesis of these molecules. For example, the synthesis of certain neuroleptic drugs like Trazodone and Aripiprazole involves the use of chloro- and amine-containing intermediates. While not directly this compound, the reaction principles are analogous, highlighting the potential of this building block in the synthesis of complex pharmaceutical scaffolds.

In the agrochemical sector, many pesticides and herbicides are also nitrogen-containing organic molecules. The synthesis of these compounds often involves the use of amine and chloro-functionalized intermediates to build the desired molecular framework. 2-Chloropropane, a related compound, is known to be an intermediate in the synthesis of various pesticides, suggesting a potential role for this compound in the development of new agrochemicals.

The following table provides examples of compound classes where this compound or similar structures can be utilized as intermediates:

| Industry | Target Compound Class | Synthetic Utility of this compound |

| Pharmaceutical | Piperazine derivatives | Precursor to 1,2-diaminopropane, a key fragment in many piperazine-containing drugs. |

| Pharmaceutical | Chiral amines | Can be resolved into its enantiomers to serve as a chiral building block for asymmetric synthesis. |

| Agrochemical | Substituted anilines | The amino group can be used to introduce the propylamino moiety onto an aromatic ring. |

| Agrochemical | Thiocarbamates | Reaction with thiols and subsequent derivatization can lead to thiocarbamate-based herbicides. |

Advanced Analytical Methodologies in 2 Chloropropan 1 Amine Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic techniques are indispensable for the detailed structural characterization and purity verification of 2-Chloropropan-1-amine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its constituent atoms. While specific experimental spectra for this compound are not widely available in public literature, the expected spectral features can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals for the protons on each carbon. The methyl (CH₃) protons would likely appear as a doublet, coupled to the methine (CH) proton. The methylene (B1212753) (CH₂) protons adjacent to the amine group would present as a multiplet, due to coupling with the methine proton. The methine proton, being attached to the carbon bearing the chlorine atom, would also be a multiplet, coupled to both the methyl and methylene protons. The chemical shifts would be influenced by the electronegativity of the adjacent chlorine and nitrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum is expected to show three distinct peaks, corresponding to the three non-equivalent carbon atoms in the molecule. The carbon atom bonded to the chlorine atom would be significantly downfield due to the deshielding effect of the electronegative chlorine. The carbon adjacent to the amine group would also experience a downfield shift, though typically less pronounced than that caused by chlorine. The methyl carbon would appear at the most upfield position.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, could provide valuable information about the electronic environment of the nitrogen atom in the amine group. The chemical shift of the ¹⁵N signal would be characteristic of a primary aliphatic amine.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H (CH₃) | ~1.4 | Doublet |

| ¹H (CH₂) | ~2.9-3.1 | Multiplet |

| ¹H (CH) | ~4.0-4.2 | Multiplet |

| ¹³C (CH₃) | ~20-25 | - |

| ¹³C (CH₂) | ~45-50 | - |

| ¹³C (CH) | ~55-60 | - |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (93.55 g/mol ). Due to the presence of the chlorine atom, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing a single chlorine atom.

The fragmentation of this compound would likely proceed through several key pathways. Alpha-cleavage, a common fragmentation pathway for amines, would involve the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage of the carbon-chlorine bond is another probable fragmentation route, resulting in a carbocation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 93/95 | [C₃H₈ClN]⁺ | Molecular Ion |

| 58 | [C₃H₈N]⁺ | Loss of Cl radical |

| 44 | [CH₂NH₂]⁺ | Alpha-cleavage |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage with rearrangement |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine and chloroalkane functionalities. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration would likely be observed around 1600 cm⁻¹. The C-N stretching vibration would fall in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Cl bond often gives a strong Raman signal. The symmetric vibrations of the carbon skeleton would also be Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 |

| N-H (Amine) | Bending | 1590-1650 |

| C-N | Stretching | 1000-1200 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-Cl | Stretching | 600-800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could provide precise information on bond lengths, bond angles, and the conformation of this compound in the solid state. However, obtaining a suitable single crystal of this compound or its derivatives can be challenging. To date, there is no publicly available crystal structure data for this compound in crystallographic databases.

Chromatographic Methods for Separation and Quantification in Complex Research Mixtures

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. The choice of method depends on the volatility and polarity of the compound and the nature of the sample matrix.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. For the analysis of amines, columns with a basic or neutral stationary phase are often preferred to prevent peak tailing. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unambiguous identification, GC can be coupled with a mass spectrometer (GC-MS).

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a primary amine, derivatization is often employed to introduce a chromophore or fluorophore, enhancing its detection by UV-Vis or fluorescence detectors. Reversed-phase HPLC with a C18 column is a common approach, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier to ensure the amine is in a suitable ionic form for good peak shape.

Typical Chromatographic Conditions for Amine Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | Capillary column (e.g., DB-5ms, DB-WAX) | Helium or Nitrogen | FID or MS |

| HPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water with buffer | UV-Vis (with derivatization) or MS |

Advanced Separation Techniques (e.g., Solid-Phase Microextraction, Pressurized Liquid Extraction)

Advanced separation techniques are pivotal for the selective extraction and concentration of this compound from complex sample matrices prior to its quantification. These methods offer significant advantages over traditional extraction techniques, including higher efficiency, reduced solvent consumption, and automation capabilities.

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sample preparation technique. It utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. For a volatile and polar compound like this compound, headspace SPME is often the preferred method. In this approach, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects. The selection of the fiber coating is critical for efficient extraction. A common choice for polar volatile compounds, including short-chain amines, is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers a combination of adsorbent materials to trap a wide range of analytes.

Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption of the analyte, which is then separated and detected, typically by mass spectrometry (MS). The optimization of SPME parameters is crucial for achieving high sensitivity and reproducibility. These parameters include extraction time, temperature, sample agitation, and the addition of salt to the sample matrix to enhance the analyte's volatility.

Table 1: Representative SPME-GC-MS Parameters for the Analysis of a Related Compound (Propylamine) This table presents typical parameters that could be adapted for the analysis of this compound.

| Parameter | Condition |

|---|---|

| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) |

| Extraction Mode | Headspace |

| Extraction Temperature | 60°C |

| Extraction Time | 30 minutes |

| Desorption Temperature | 250°C |

| Desorption Time | 5 minutes |

| GC Column | ZB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial 40°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min |

| MS Detection | Electron Ionization (EI), Selected Ion Monitoring (SIM) |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a technique used for extracting analytes from solid or semi-solid samples using liquid solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process by enhancing the solubility of the analyte and the mass transfer kinetics. For the extraction of this compound from a solid matrix, such as soil or a polymer, PLE offers a significant advantage in terms of reduced extraction time and solvent volume compared to traditional methods like Soxhlet extraction. nih.gov

The choice of solvent is a critical parameter in PLE and depends on the polarity of the target analyte. For a polar compound like this compound, a polar solvent or a mixture of solvents would be appropriate. The temperature and pressure are optimized to maximize recovery without degrading the analyte. Following extraction, the extract is collected and can be further concentrated and analyzed by chromatographic techniques.

Table 2: Representative PLE Parameters for the Extraction of a Related Compound (Chloroaniline) from a Soil Matrix This table illustrates typical conditions that could be optimized for the extraction of this compound from a solid matrix.

| Parameter | Condition |

|---|---|

| Solvent | Hexane/Acetone (1:1, v/v) |

| Temperature | 100°C |

| Pressure | 1500 psi |

| Static Time | 5 minutes |

| Number of Cycles | 2 |

| Flush Volume | 60% |

| Nitrogen Purge | 60 seconds |

| Recovery | 85-105% |

Surface and Material Characterization Techniques in Adsorption and Interaction Studies

Understanding the interaction of this compound with various surfaces is crucial for applications such as surface modification, corrosion inhibition, and environmental fate studies. A suite of advanced surface and material characterization techniques provides detailed insights into these interactions at the nanoscale.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique for studying molecular adsorption and thin film formation on surfaces. It works by measuring changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor. A decrease in frequency corresponds to an increase in mass on the sensor surface, allowing for the quantification of adsorbed this compound. The dissipation measurement provides information about the viscoelastic properties of the adsorbed layer; a rigid layer will have a low dissipation, while a soft, hydrated, or viscous layer will have a high dissipation. mdpi.com

In a typical experiment to study the adsorption of this compound, a solution of the compound is flowed over a sensor crystal (e.g., gold-coated), and the changes in frequency and dissipation are monitored in real-time. This allows for the determination of adsorption kinetics, the total adsorbed mass, and the structural properties of the adsorbed layer.

Table 3: Hypothetical QCM-D Data for the Adsorption of a Short-Chain Amine onto a Gold Surface This table provides an example of the type of data that can be obtained from a QCM-D experiment.

| Time (min) | Event | Δf (Hz) | ΔD (x10-6) | Interpretation |

|---|---|---|---|---|

| 0-5 | Baseline (Buffer) | 0 | 0 | Stable baseline in buffer solution. |

| 5-20 | Amine Solution Injection | -25 | 2 | Adsorption of a rigid monolayer of the amine. |

| 20-30 | Rinse (Buffer) | -20 | 1.5 | Desorption of loosely bound molecules. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. In the context of this compound research, AFM can be used to visualize the morphology of a surface before and after exposure to the compound. This can reveal information about how the molecule adsorbs, whether it forms a uniform monolayer, aggregates, or induces changes in the substrate's surface roughness. For instance, AFM could be used to study the formation of self-assembled monolayers of this compound on a silica surface.

Table 4: Representative AFM Surface Roughness Data for a Silica Surface Before and After Amine Functionalization This table illustrates the type of quantitative morphological data that can be obtained using AFM.

| Surface | Root Mean Square (RMS) Roughness (nm) |

|---|---|

| Bare Silica | 0.5 ± 0.1 |

| Silica after treatment with an aminopropylsilane | 1.2 ± 0.2 |

Electrophoretic Light Scattering (ELS), often referred to as Doppler Electrophoretic Light Scattering Analysis (DELSA), is a technique used to measure the electrophoretic mobility of particles in a liquid, from which the zeta potential can be calculated. malvernpanalytical.com The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions.

In the context of this compound, which is a primary amine, it will be protonated in acidic to neutral aqueous solutions, carrying a positive charge. DELSA can be used to study the effect of this compound on the surface charge of particles in a suspension. For example, if negatively charged particles are suspended in a solution containing this compound, the adsorption of the positively charged amine molecules would be expected to neutralize the surface charge, potentially leading to a change in the zeta potential from negative to positive. This technique is valuable for understanding the role of electrostatic interactions in the adsorption of this compound onto surfaces and its effect on the stability of particulate systems. wikipedia.org

Table 5: Illustrative Zeta Potential Data for Negatively Charged Particles in the Presence of a Protonated Short-Chain Amine This table demonstrates the expected trend in zeta potential as a positively charged amine adsorbs onto negatively charged particles.

| Amine Concentration (mM) | Zeta Potential (mV) |

|---|---|

| 0 | -35 ± 2 |

| 0.1 | -15 ± 1.5 |

| 0.5 | +5 ± 1 |

| 1.0 | +20 ± 2 |

Emerging Research Frontiers and Future Directions for 2 Chloropropan 1 Amine

Development of Novel and Sustainable Synthetic Pathways

The synthesis of 2-Chloropropan-1-amine is undergoing a paradigm shift, with a strong emphasis on the development of novel and sustainable pathways that adhere to the principles of green chemistry. Researchers are actively exploring innovative methods that offer higher efficiency, reduced environmental impact, and improved safety compared to traditional synthetic routes.

Biocatalysis: One of the most promising avenues is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. researchgate.netmdpi.comnih.govnih.gov The application of enzymes such as transaminases is being investigated for the asymmetric synthesis of chiral amines, which could be adapted for the production of enantiomerically pure this compound. mdpi.com This approach not only enhances the sustainability of the synthesis but also provides access to specific stereoisomers, which are often crucial for pharmaceutical applications.

Green Solvents and Catalysts: The move towards more environmentally friendly synthetic methods also involves the exploration of green solvents and alternative catalytic systems. Research is focused on replacing hazardous organic solvents with greener alternatives, such as bio-based solvents or even water, to minimize the environmental footprint of the synthesis. researchgate.net

| Synthetic Approach | Key Advantages | Representative Research Area |

| Biocatalysis | High selectivity, mild reaction conditions, production of chiral compounds. researchgate.netmdpi.comnih.govnih.gov | Asymmetric synthesis using transaminases. mdpi.com |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, process intensification. nih.govflinders.edu.audurham.ac.ukthieme-connect.degoogle.com | Multi-step continuous synthesis. flinders.edu.audurham.ac.uk |

| Green Chemistry | Reduced waste, use of renewable resources, safer reaction conditions. researchgate.net | Application of green solvents and catalysts. researchgate.net |

Exploration of Undiscovered Reactivity Modes and Selective Transformations

Beyond its synthesis, the reactivity of this compound is a fertile ground for exploration, with researchers seeking to uncover new reaction modes and develop highly selective transformations. The presence of both a chloro and an amino group on a simple propane (B168953) backbone provides a unique platform for investigating novel chemical behavior.

Synergistic Catalysis: A key area of interest is the application of synergistic catalysis, where two or more catalysts work in concert to enable transformations that are not possible with a single catalyst. princeton.edunih.gov This approach could unlock new pathways for the functionalization of this compound, allowing for the selective modification of either the C-Cl or the C-N bond. For instance, a combination of organocatalysis and transition-metal catalysis could be employed to achieve novel carbon-carbon or carbon-heteroatom bond formations. nih.gov

Cycloaddition Reactions: The potential of this compound and its derivatives to participate in various cycloaddition reactions is another area of active investigation. Researchers are exploring its use as a building block in the synthesis of complex heterocyclic compounds through reactions such as [3+2] cycloadditions.

Selective Functionalization: Developing methods for the selective functionalization of this compound is a primary goal. This includes strategies to selectively activate and transform either the chloro or the amino group, enabling the synthesis of a wide range of derivatives with tailored properties.

Advanced Applications in Precursors for Functional Materials

The unique bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced functional materials with diverse applications. enamine.net

Conductive Polymers: One of the most exciting potential applications is in the development of conductive polymers. researchgate.netscience.govmdpi.comiarjset.comnih.gov By incorporating this compound into a polymer backbone, it may be possible to create materials with tunable electronic properties. researchgate.netnih.gov The amine group can be utilized for doping or further functionalization to modulate the conductivity of the polymer. researchgate.net The synthesis of such polymers could involve polymerization of aniline (B41778) or other monomers in the presence of this compound derivatives. mdpi.com

Porous Materials: this compound can also serve as a precursor for the synthesis of porous organic materials. researchgate.net The rigid structure and reactive functional groups of its derivatives can be exploited to create frameworks with well-defined pores and high surface areas. These materials have potential applications in gas storage, separation, and catalysis.

| Material Type | Potential Application | Synthetic Strategy |

| Conductive Polymers | Flexible electronics, sensors, energy storage. science.govnih.gov | Incorporation into polymer backbones, post-polymerization modification. researchgate.netmdpi.com |

| Porous Organic Materials | Gas storage, separation, catalysis. researchgate.net | Use as a rigid building block in framework synthesis. researchgate.net |

Interdisciplinary Research with Related Chemical Systems and Methodologies

The study of this compound is not confined to traditional organic chemistry but extends into various interdisciplinary research areas, fostering collaborations and leading to novel discoveries.

Synergistic Catalysis and Systems Chemistry: The exploration of synergistic catalysis in reactions involving this compound is a prime example of interdisciplinary research, bridging the gap between homogeneous catalysis and systems chemistry. princeton.edunih.gov Understanding the complex interplay between multiple catalytic cycles can provide insights into the design of more efficient and selective chemical processes.

Computational Chemistry: Computational studies play a crucial role in elucidating the reactivity and potential applications of this compound. Theoretical calculations can help predict reaction pathways, understand reaction mechanisms, and guide the design of new functional materials.

Nanotechnology: The integration of this compound derivatives with nanotechnology opens up new possibilities for creating advanced materials and devices. For example, these molecules could be used to functionalize nanoparticles, creating hybrid materials with unique optical, electronic, or catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.